2-bromo-7-(methylsulfanyl)naphthalene
Description
Overview of Naphthalene (B1677914) as a Core Scaffold in Organic Synthesis
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental core structure in a vast array of organic compounds. rsc.org Its rigid, planar geometry and extended π-conjugated system impart specific electronic and photophysical properties, making it a desirable scaffold in various chemical disciplines. rsc.orgnih.gov In medicinal chemistry, the naphthalene nucleus is present in numerous approved drugs, including the antifungal agents naftifine (B1207962) and terbinafine, and the non-steroidal anti-inflammatory drug (NSAID) naproxen. orgsyn.orgbioengineer.org The ability of the naphthalene scaffold to be extensively modified allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. orgsyn.orgnih.gov
Beyond pharmaceuticals, naphthalene derivatives are crucial in materials science. They are used as building blocks for the synthesis of organic semiconductors, liquid crystals, and fluorescent probes due to their inherent optical and electronic properties. nih.govorgsyn.org The development of efficient and regioselective methods to synthesize polysubstituted naphthalenes is an active area of research, as the precise placement of substituents is key to controlling the final properties of the target molecule. nih.govyoutube.comnih.gov
Importance of Bromine and Methylsulfanyl Functional Groups in Chemical Design
The utility of a scaffold like naphthalene is dramatically expanded by the introduction of functional groups that can serve as "handles" for further chemical transformations. The bromine and methylsulfanyl groups are prime examples of such versatile functionalities.
The bromo group is a cornerstone of modern synthetic chemistry. namiki-s.co.jp Its presence on an aromatic ring, such as naphthalene, provides a reactive site for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl bromides are common substrates in transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. namiki-s.co.jp This reactivity allows for the facile introduction of a wide range of substituents, enabling the rapid diversification of a lead compound or the construction of complex molecular frameworks. tandfonline.comwaseda.jp Furthermore, the bromine atom can influence a molecule's pharmacokinetic profile and is found in numerous pharmaceuticals across various therapeutic areas. nih.govtandfonline.com
The methylsulfanyl group (-SCH₃) , also known as a methylthio group, is an increasingly recognized pharmacophore and synthetic intermediate. bioengineer.orgtandfonline.com Aryl methyl sulfides are found in biologically active compounds with applications against cancer, Alzheimer's disease, and inflammation. nih.govwaseda.jp The sulfur atom can participate in non-covalent interactions, such as hydrogen bonds and π-sulfur interactions, which can be crucial for binding to biological targets. From a synthetic standpoint, the methylsulfanyl group is highly versatile. It can be easily oxidized to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) moieties. namiki-s.co.jp These oxidized forms are themselves important functional groups in medicinal chemistry, often improving a compound's solubility and metabolic properties. namiki-s.co.jp
Research Rationale for 2-bromo-7-(methylsulfanyl)naphthalene
The rationale for designing and synthesizing 2-bromo-7-(methylsulfanyl)naphthalene stems from its identity as a bifunctional synthetic building block . This compound strategically combines the distinct and complementary reactivity of its two functional groups on a well-defined 2,7-disubstituted naphthalene core.
The primary motivations for its study include:
Orthogonal Reactivity: The bromo and methylsulfanyl groups offer different, non-interfering reaction pathways. The bromo group is primed for transition-metal-catalyzed cross-coupling reactions, while the methylsulfanyl group is amenable to selective oxidation. This allows for a stepwise and controlled elaboration of the naphthalene scaffold.
Access to Novel Chemical Space: As a disubstituted intermediate, it provides a pathway to a specific class of 2,7-disubstituted naphthalene derivatives that may be difficult to access through direct substitution on the parent naphthalene ring. This specific substitution pattern can be critical for developing materials with specific liquid crystalline phases or drugs that fit precisely into a target's binding pocket.
Precursor for Advanced Materials and Pharmacophores: The compound serves as a key intermediate for more complex molecules. The bromo-position can be used to introduce aryl, alkyl, or amino groups, while the methylsulfanyl group can be converted into the highly valuable sulfoxide or sulfone groups. This dual functionality makes it a valuable precursor for creating libraries of compounds for drug discovery or for synthesizing novel organic electronic materials.
Scope and Objectives of Research into 2-bromo-7-(methylsulfanyl)naphthalene
Given the lack of extensive literature on this specific compound, research would logically focus on establishing its fundamental chemistry and utility as a synthetic tool.
The primary scope of research would be to develop a robust synthetic protocol for its preparation and to demonstrate its value as a versatile intermediate for organic synthesis.
The key objectives would be:
To establish an efficient and scalable synthetic route to 2-bromo-7-(methylsulfanyl)naphthalene from commercially available starting materials. This would involve optimizing reaction conditions to ensure high purity and yield.
To fully characterize the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its structure and purity.
To explore its synthetic utility by performing a series of representative chemical transformations. This would involve demonstrating selective reactions at the bromine position (e.g., a Suzuki coupling) and at the methylsulfanyl position (e.g., oxidation to the sulfone).
To synthesize a small library of novel 2,7-disubstituted naphthalene derivatives to showcase the compound's potential for generating diverse molecular architectures for further investigation in medicinal chemistry or materials science.
Table 1: Physicochemical Properties of the Key Intermediate, 7-Bromo-2-naphthol
| Property | Value | Source |
| IUPAC Name | 7-bromonaphthalen-2-ol | nih.gov |
| CAS Number | 116230-30-9 | nih.gov |
| Molecular Formula | C₁₀H₇BrO | nih.gov |
| Molecular Weight | 223.07 g/mol | nih.gov |
| XLogP3 | 3.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
Properties
CAS No. |
885227-89-4 |
|---|---|
Molecular Formula |
C11H9BrS |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Bromo 7 Methylsulfanyl Naphthalene and Precursors
Elucidation of Reaction Pathways for Naphthalene (B1677914) Annulation
The formation of the substituted naphthalene core, a process known as annulation, can be achieved through several innovative mechanistic pathways that offer high levels of control and efficiency over traditional methods.
One modern approach involves the nitrogen-to-carbon transmutation of isoquinolines. nih.gov This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide as a carbon source to transform the isoquinoline (B145761) skeleton into a naphthalene ring. nih.gov The key mechanistic sequence begins with the reaction of the phosphonium ylide with the isoquinoline, leading to the formation of a triene intermediate through ring-opening. nih.gov This intermediate then undergoes a 6π-electrocyclization and subsequent elimination steps to yield the final naphthalene product. nih.gov A significant advantage of this pathway is its tolerance for a wide array of functional groups, including bromo and thioether substituents, allowing for the direct synthesis of complex naphthalenes. nih.gov
Another powerful annulation strategy is the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This reaction proceeds via a 6-endo-dig cyclization mechanism. nih.gov In this pathway, an electrophile such as bromine (Br₂) or N-bromosuccinimide (NBS) attacks the alkyne group of the propargylic alcohol. This initiates a cyclization event where the appended aryl ring acts as a nucleophile, attacking the activated alkyne to form the second ring of the naphthalene system and installing a substituent, such as a bromine atom, in a single, regioselective step. nih.gov An excellent yield of a 2-bromonaphthalene (B93597) derivative can be achieved using Br₂ at room temperature. nih.gov
| Pathway | Key Mechanistic Steps | Key Features | Relevant Precursors |
|---|---|---|---|
| N-to-C Transmutation nih.gov | Ring-opening, 6π-electrocyclization, Elimination | Tolerates bromo and thioether groups; uses inexpensive reagents. | Substituted Isoquinolines |
| Electrophilic Cyclization nih.gov | 6-endo-dig attack of an electrophile on an alkyne, followed by ring closure. | Mild reaction conditions; regioselective introduction of substituents. | Arene-containing Propargylic Alcohols |
Studies on Electrophilic Aromatic Substitution Mechanisms
While modern annulation methods can build in functionality directly, the stepwise functionalization of a pre-existing naphthalene core via electrophilic aromatic substitution (SEAr) remains a fundamental strategy. However, controlling the position of incoming substituents (regioselectivity) on the naphthalene ring is a significant challenge. nih.govresearchgate.net The outcome depends heavily on the directing effects of the substituents already present on the ring. nih.govresearchgate.net
For instance, in the synthesis of bromo-substituted naphthalene derivatives, the reaction conditions can be finely tuned to control the extent of bromination. jlu.edu.cn Studies on the bromination of 1,4,5,8-naphthalene dianhydride using sodium bromide (NaBr) and oleum (B3057394) demonstrated that factors such as reaction time, temperature, and the concentration of the reagents could be adjusted to selectively produce either 2-bromo or 2,6-dibromo derivatives. jlu.edu.cn Similarly, the synthesis of 2-bromonaphthalenes from aryl-propargylic alcohols can be accomplished using electrophiles like Br₂ or NBS, with Br₂ providing a higher yield under milder conditions. nih.gov These findings highlight that the mechanism and outcome of electrophilic substitution are a delicate interplay between the substrate's electronic properties and the reaction environment.
Radical Chain Mechanisms in C-S Bond Formation
The formation of the carbon-sulfur bond in 7-(methylsulfanyl)naphthalene derivatives can proceed through various mechanisms, including pathways involving radical intermediates. Research into the competitive mesolytic cleavage of radical anions has provided insight into these processes. researchgate.net In this context, ethers of the naphthylmethyl phenyl series were found to react significantly faster than analogous benzyl (B1604629) ethers when treated with radical anions, suggesting a preference for reaction pathways that conserve spin density. researchgate.net This work implies that a radical anion, formed on the naphthalene ring system, can facilitate the cleavage of a C-O or C-halogen bond and subsequent formation of a C-S bond in the presence of a sulfur source.
Furthermore, detailed theoretical studies on the atmospheric oxidation of 2-methylnaphthalene (B46627) and 2,7-dimethylnaphthalene (B47183) initiated by hydroxyl radicals confirm the plausibility of radical mechanisms on this scaffold. researchgate.net These reactions proceed through the formation of radical adducts on the naphthalene ring, which then undergo further transformations. researchgate.net While these studies focus on oxidation, the formation of such radical intermediates demonstrates a viable pathway that could be harnessed for C-S bond formation under different, non-oxidative conditions, likely involving a radical chain mechanism initiated by a suitable radical initiator and propagated through reaction with a thiol or disulfide.
Understanding Regioselectivity in Substituted Naphthalene Synthesis
Achieving the specific 2,7-disubstitution pattern of the target compound is a central challenge, as traditional electrophilic aromatic substitution reactions on naphthalene often yield mixtures of isomers. nih.govresearchgate.net The development of regioselective synthetic methodologies has therefore been a major focus of research. nih.govresearchgate.net
Modern synthetic methods can exert precise control over the substitution pattern. In some cases, regioselectivity is catalyst-controlled. researchgate.net For example, certain palladium-catalyzed reactions can achieve functionalization selectively at the β-position (C2, C3, C6, C7) of the naphthalene ring, with an observed β:α selectivity ratio greater than 20:1. researchgate.net The final regiochemical outcome is dictated by a synergistic interplay between the electronic properties of the starting material and the specific catalytic system employed. acs.org
Alternatively, the regioselectivity can be pre-determined by the structure of the starting materials in annulation reactions. The nitrogen-to-carbon transmutation of a 7-substituted isoquinoline, for instance, precisely swaps the nitrogen atom for a carbon unit, directly yielding a 2,7-disubstituted naphthalene without affecting the placement of the existing substituent. nih.gov Similarly, the electrophilic cyclization of a para-substituted aryl propargylic alcohol ensures that the aryl substituent will be located at the 7-position relative to the newly formed ring and the incoming electrophile. nih.gov These methods circumvent the inherent regioselectivity challenges of SEAr reactions by building the desired substitution pattern into the core structure from the outset.
Functional Group Interconversion and Metathesis Mechanistic Studies
Functional group interconversion (FGI) is a key strategy for the final-stage synthesis of 2-bromo-7-(methylsulfanyl)naphthalene from a suitable precursor. A common and efficient method for forming the C-S bond is the nucleophilic substitution reaction between a naphthylmethyl halide and a thiolate. researchgate.net
Specifically, 2-methyl-7-(phenylsulfanylmethyl)naphthalene has been synthesized by reacting 2-bromomethyl-7-methylnaphthalene with thiophenol under phase-transfer catalysis (PTC) conditions. researchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ub.eduvanderbilt.edu The thiophenoxide anion, generated in situ, acts as a potent nucleophile that attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group in a single, concerted step. ub.eduvanderbilt.edu Such SN2 reactions are characterized by an inversion of stereochemical configuration if the carbon atom is chiral. ub.edu The use of a phase-transfer catalyst is crucial for transporting the thiolate anion from the aqueous phase to the organic phase where the halide substrate is dissolved. researchgate.netresearchgate.net
| Starting Halide | Nucleophile | Conditions | Product | Mechanism |
|---|---|---|---|---|
| 2-bromomethyl-7-methylnaphthalene researchgate.net | Thiophenol | Phase-Transfer Catalysis (PTC), NaOH | 2-methyl-7-(phenylsulfanylmethyl)naphthalene | SN2 |
| 2-bromomethyl-7-fluoromethylnaphthalene researchgate.net | Thiophenoxide | Phase-Transfer Catalysis (PTC) | 2-fluoromethyl-7-(phenylsulfanylmethyl)naphthalene | SN2 |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in "2-bromo-7-(methylsulfanyl)naphthalene."
While specific FT-IR and FT-Raman spectra for "2-bromo-7-(methylsulfanyl)naphthalene" are not widely documented in publicly available literature, analysis of related naphthalene (B1677914) derivatives allows for a theoretical assignment of expected vibrational modes. For instance, studies on brominated and thiomethyl-substituted naphthalenes provide a basis for predicting the characteristic frequencies.
Key expected vibrational bands would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Methyl C-H stretching: Asymmetric and symmetric stretches of the -SCH₃ group are expected around 2985 cm⁻¹ and 2920 cm⁻¹, respectively.
Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm⁻¹ range, characteristic of the naphthalene ring system.
C-S stretching: The carbon-sulfur stretching vibration is typically found in the 700-600 cm⁻¹ region.
C-Br stretching: The carbon-bromine stretching frequency is expected to appear in the lower frequency region, generally between 600 and 500 cm⁻¹.
A detailed experimental study would be necessary to confirm the precise frequencies and intensities of these vibrational modes for "2-bromo-7-(methylsulfanyl)naphthalene."
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of "2-bromo-7-(methylsulfanyl)naphthalene."
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For "2-bromo-7-(methylsulfanyl)naphthalene," the expected signals would include:
A singlet for the methyl protons (-SCH₃).
A series of signals in the aromatic region corresponding to the protons on the naphthalene ring. The specific chemical shifts and coupling patterns would be influenced by the positions of the bromo and methylsulfanyl substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For "2-bromo-7-(methylsulfanyl)naphthalene," one would expect to observe:
A signal for the methyl carbon of the -SCH₃ group.
Ten distinct signals for the carbon atoms of the naphthalene ring, with their chemical shifts influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methylsulfanyl group.
A comprehensive analysis of the ¹H and ¹³C NMR spectra, including two-dimensional techniques like COSY and HSQC, would be required for the unambiguous assignment of all proton and carbon signals in "2-bromo-7-(methylsulfanyl)naphthalene."
Mass Spectrometry Techniques
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
For "2-bromo-7-(methylsulfanyl)naphthalene" (C₁₁H₉BrS), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and sulfur. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern would likely involve the loss of the methyl group (-CH₃), the entire methylsulfanyl group (-SCH₃), and the bromine atom (-Br). The stability of the naphthalene ring would result in a prominent molecular ion peak. While specific mass spectral data for "2-bromo-7-(methylsulfanyl)naphthalene" is scarce, analysis of related compounds such as 2-bromomethylnaphthalene shows a top peak at m/z 141 in its GC-MS data, corresponding to the naphthylmethyl cation. orgsyn.org
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Currently, there are no published crystal structures for "2-bromo-7-(methylsulfanyl)naphthalene" itself. However, the crystal structure of a related compound, 1,4-bis(methylsulfanyl)naphthalene, has been reported. nih.gov This study revealed a nearly planar naphthalene core with specific C-S bond lengths and S-C-C bond angles. nih.gov Such data can serve as a valuable reference for computational modeling and for understanding the potential solid-state packing of "2-bromo-7-(methylsulfanyl)naphthalene." Obtaining single crystals of sufficient quality is a prerequisite for conducting an X-ray diffraction study on the title compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound.
For "2-bromo-7-(methylsulfanyl)naphthalene" with the chemical formula C₁₁H₉BrS, the theoretical elemental composition would be:
Carbon (C): ~49.45%
Hydrogen (H): ~3.40%
Bromine (Br): ~29.91%
Sulfur (S): ~12.00%
Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized "2-bromo-7-(methylsulfanyl)naphthalene." Studies on similar compounds, such as 2-fluoromethyl-7-(arylsulfanylmethyl)naphthalenes, have utilized elemental analysis to confirm the structure of their final products and key intermediates. researchgate.net
Theoretical and Computational Chemistry Studies of 2 Bromo 7 Methylsulfanyl Naphthalene
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-bromo-7-(methylsulfanyl)naphthalene. DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
Theoretical studies on related naphthalene (B1677914) derivatives have demonstrated that the choice of functional and basis set, such as 6-31G(d,p) or 6-311++G(d,p), is critical for obtaining accurate results. researchgate.netnih.gov For instance, in studies of diaminonaphthalenes, DFT calculations have been used to determine parameters like total energy, dipole moment, and the energies of frontier molecular orbitals. researchgate.net Similar calculations for 2-bromo-7-(methylsulfanyl)naphthalene would reveal the influence of the bromo and methylsulfanyl substituents on the electronic landscape of the naphthalene core. The electron-withdrawing nature of the bromine atom and the electron-donating or -withdrawing potential of the methylsulfanyl group, depending on its orientation, significantly modulate the electron density across the aromatic system.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a powerful technique used to study bonding interactions, charge transfer, and hyperconjugative effects within a molecule. wisc.edusphinxsai.com For 2-bromo-7-(methylsulfanyl)naphthalene, NBO analysis, typically performed using programs like NBO 3.1 or NBO 7.0, can provide a localized, Lewis-like picture of the bonding. nih.govwisc.edu This method translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical framework of bonds and lone pairs. wisc.edu
Key insights from NBO analysis include the quantification of donor-acceptor interactions, which are measured by the second-order perturbation energy, E(2). researchgate.net For 2-bromo-7-(methylsulfanyl)naphthalene, this would involve examining interactions between the lone pairs of the sulfur and bromine atoms and the antibonding orbitals of the naphthalene ring, as well as interactions between the π-orbitals of the ring and the antibonding orbitals of the substituents. These interactions are crucial for understanding the stability of the molecule and the influence of the substituents on the aromatic system. NBO analysis also provides information on the hybridization of the atomic orbitals, which can be correlated with the molecular geometry and reactivity.
Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For 2-bromo-7-(methylsulfanyl)naphthalene, the energies and spatial distributions of the HOMO and LUMO are critical determinants of its chemical reactivity.
The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. In the context of 2-bromo-7-(methylsulfanyl)naphthalene, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methylsulfanyl group, while the LUMO will likely have significant contributions from the electron-withdrawing bromine atom and the aromatic system. The precise distribution of these orbitals, which can be visualized using computational software, dictates the regioselectivity of electrophilic and nucleophilic attacks.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving 2-bromo-7-(methylsulfanyl)naphthalene. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The characterization of transition states is essential for understanding the kinetics and feasibility of a particular reaction pathway.
For instance, theoretical studies on the reactions of related bromo-naphthalene derivatives have been used to elucidate complex reaction mechanisms. In the reaction of 2-bromo-1-naphthol with arylacetonitriles, a tandem addition-rearrangement pathway was proposed, involving the formation of a didehydronaphthalene intermediate. rsc.org Similarly, the atmospheric oxidation mechanism of 2-methylnaphthalene (B46627) has been investigated using quantum chemistry to map out the reaction pathways and identify key intermediates. researchgate.net For 2-bromo-7-(methylsulfanyl)naphthalene, reaction mechanism modeling could be applied to predict the outcomes of various synthetic transformations, such as cross-coupling reactions or nucleophilic aromatic substitutions. These calculations can help in optimizing reaction conditions and in the design of new synthetic routes.
Conformational Analysis
The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis of 2-bromo-7-(methylsulfanyl)naphthalene involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. The methylsulfanyl group (-SCH3) is not locked in a single position and can rotate around the C-S bond.
Computational methods, such as potential energy surface scans, are used to explore the rotational landscape of the methylsulfanyl group. researchgate.net These calculations can identify the most stable conformer(s) and the energy barriers between different conformations. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. The orientation of the methylsulfanyl group can affect the molecule's dipole moment, its interaction with other molecules, and its reactivity by influencing the steric accessibility of different parts of the molecule.
Applications and Synthetic Utility of 2 Bromo 7 Methylsulfanyl Naphthalene
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of the bromo and methylsulfanyl groups on the naphthalene (B1677914) core makes 2-bromo-7-(methylsulfanyl)naphthalene a highly sought-after intermediate in multi-step organic synthesis. The bromine atom at the 2-position serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Synthetic Transformations:
Cross-Coupling Reactions: The bromo group readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a diverse range of substituents, including alkyl, aryl, and alkynyl groups, at the 2-position of the naphthalene ring. This capability is crucial for the construction of complex molecular scaffolds found in pharmaceuticals, natural products, and functional materials.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the naphthalene ring system, while modest, allows for nucleophilic aromatic substitution reactions under specific conditions, further expanding the range of functional groups that can be introduced.
Lithiation and Grignard Reagent Formation: The bromine atom can be exchanged with lithium or magnesium to form the corresponding organometallic reagents. These powerful nucleophiles can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds and the introduction of complex side chains.
The methylsulfanyl group at the 7-position, while less reactive than the bromine, offers additional opportunities for synthetic manipulation. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties of the naphthalene ring and serve as directing groups in subsequent reactions.
Potential in Advanced Materials Precursor Chemistry
The unique electronic and structural features of the 2-bromo-7-(methylsulfanyl)naphthalene scaffold make it an attractive precursor for the synthesis of advanced materials. Naphthalene-based materials are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The ability to functionalize both the 2- and 7-positions of the naphthalene core allows for the systematic tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic electronic devices. The methylsulfanyl group, in particular, can influence the intermolecular packing of the molecules in the solid state, which is a key determinant of charge transport properties.
Derivatization for Exploration of New Chemical Transformations
The dual functionality of 2-bromo-7-(methylsulfanyl)naphthalene makes it an excellent platform for the exploration and development of new chemical transformations. Researchers can utilize the distinct reactivity of the bromo and methylsulfanyl groups to investigate novel reaction pathways and catalytic systems.
For example, the presence of both a halogen and a sulfur-containing group allows for the study of selective and orthogonal functionalization reactions. This enables the development of synthetic strategies where one functional group can be modified while the other remains intact, providing a high degree of control over the final molecular structure.
Strategic Use in Functional Group Interconversion
Functional group interconversion is a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another to achieve a desired synthetic outcome. 2-bromo-7-(methylsulfanyl)naphthalene provides a clear example of a molecule where such transformations can be strategically employed.
The bromine atom can be readily converted into a variety of other functional groups, including but not limited to:
Hydroxyl group: via nucleophilic substitution with hydroxide or through a multi-step process involving boronic acid formation and subsequent oxidation.
Amino group: through Buchwald-Hartwig amination or other related cross-coupling reactions.
Cyano group: via Rosenmund-von Braun reaction.
The methylsulfanyl group can also be transformed. For instance, it can be removed reductively or oxidized to a sulfoxide or sulfone, which can then participate in further reactions. This ability to interconvert functional groups provides chemists with the flexibility to tailor the reactivity and properties of the naphthalene core to suit the specific needs of a synthetic target.
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes
A primary challenge and a significant area for future research will be the development of environmentally benign and efficient synthetic pathways to 2-bromo-7-(methylsulfanyl)naphthalene. Traditional methods for the synthesis of related aryl sulfides and bromonaphthalenes often involve harsh reagents, stoichiometric amounts of metal catalysts, and the generation of significant waste streams.
Future research should prioritize the exploration of "green" chemistry principles. This includes the investigation of catalytic systems that can operate under milder conditions and with higher atom economy. For instance, the use of more sustainable transition-metal catalysts, such as iron or copper, in place of precious metals like palladium for the C-S bond formation would be a significant advancement. organic-chemistry.org A plausible synthetic strategy could involve the copper-catalyzed coupling of a suitable bromonaphthalene precursor with a methylthiolating agent. organic-chemistry.org
Exploration of Novel Reactivity Patterns
The dual functionality of 2-bromo-7-(methylsulfanyl)naphthalene, possessing both an aryl bromide and an aryl thioether, opens up a vast landscape for exploring novel reactivity patterns. The bromine atom can serve as a handle for a multitude of transformations, including well-established cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents at the 2-position, leading to a diverse library of novel naphthalene (B1677914) derivatives.
Conversely, the methylsulfanyl group can also be a site of chemical modification. Oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the naphthalene ring system, influencing its reactivity in subsequent transformations. The potential for selective transformations at either the bromine or the methylsulfanyl group, or even dual functionalization, is a key area for future research. The interplay between these two functional groups could lead to unique and unforeseen reactivity.
A particularly intriguing avenue of research would be the investigation of intramolecular cyclization reactions, where the bromo and methylsulfanyl groups could be leveraged to construct novel heterocyclic systems fused to the naphthalene core. Such compounds could exhibit interesting photophysical or biological properties.
Advanced Characterization Beyond Current Methodologies
While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will be fundamental in confirming the structure and purity of 2-bromo-7-(methylsulfanyl)naphthalene, a deeper understanding of its properties will necessitate the application of more advanced characterization methods.
Solid-state NMR and single-crystal X-ray diffraction studies would provide invaluable insights into the molecule's three-dimensional structure and intermolecular packing in the solid state. This information is crucial for understanding its physical properties and for the rational design of new materials.
To probe the electronic structure and photophysical properties, techniques such as UV-Vis and fluorescence spectroscopy will be essential. Given the presence of both a heavy bromine atom and a sulfur atom, investigating the potential for phosphorescence and other photophysical phenomena would be a worthwhile endeavor. Computational studies, including Density Functional Theory (DFT) calculations, could complement experimental data by providing a theoretical framework for understanding the molecule's electronic transitions, reactivity, and spectroscopic properties.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for 2-bromo-7-(methylsulfanyl)naphthalene and its derivatives to continuous flow and automated synthesis platforms represents a significant future challenge and opportunity. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization.
Developing a robust and scalable flow synthesis of 2-bromo-7-(methylsulfanyl)naphthalene would require careful consideration of reactor design, solvent selection, and catalyst stability under continuous operation. The ability to perform multi-step sequences in a continuous fashion, for example, the synthesis of the target compound followed by an in-line cross-coupling reaction, would be a major step towards the automated synthesis of a diverse range of functionalized naphthalenes.
The integration of real-time analytical techniques, such as in-line NMR or IR spectroscopy, would enable precise control over reaction parameters and facilitate the rapid identification of optimal conditions. The successful implementation of these modern synthetic technologies would not only accelerate the exploration of the chemical space around 2-bromo-7-(methylsulfanyl)naphthalene but also pave the way for its potential large-scale production for various applications.
Q & A
Basic: What are the optimal synthetic routes for 2-bromo-7-(methylsulfanyl)naphthalene?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic acids. For example:
- Use 2-bromonaphthalene derivatives (e.g., 7-bromo-2-naphthol) as starting materials .
- Introduce the methylsulfanyl group via nucleophilic substitution (e.g., using sodium thiomethoxide under anhydrous conditions) .
- Optimize reaction parameters: solvent (toluene or DMF), base (K₂CO₃), and temperature (80–100°C) to achieve yields >75% .
Basic: How is the crystal structure of 2-bromo-7-(methylsulfanyl)naphthalene determined?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement to resolve bromine and sulfur atom positions .
- Validate structural parameters (bond lengths, angles) using ORTEP-3 for graphical representation .
- Address potential twinning or disorder by refining anisotropic displacement parameters .
Advanced: How to assess the risk of bias in toxicity studies for naphthalene derivatives?
Methodological Answer:
Follow standardized risk-of-bias (RoB) questionnaires:
- For animal studies: Evaluate randomization of doses, allocation concealment, and outcome reporting (Table C-7 in ).
- For human studies: Ensure all measured outcomes (e.g., hepatic/renal effects) are fully reported (Table C-6 in ).
- Use inclusion criteria from Table B-1 (e.g., species, exposure routes, systemic effects) to standardize literature screening .
Advanced: How to design a toxicity study for 2-bromo-7-(methylsulfanyl)naphthalene?
Methodological Answer:
- Inclusion Criteria : Focus on inhalation/oral exposure routes in rodents, with endpoints like hepatic/renal toxicity (Table B-1 in ).
- Dose Selection : Use subchronic exposure (90 days) at 10–100 mg/kg/day, based on naphthalene toxicity thresholds .
- Biomarkers : Monitor glutathione depletion (indicator of metabolic stress) and DNA adducts (genotoxicity markers) .
Advanced: How to computationally model the electronic properties of 2-bromo-7-(methylsulfanyl)naphthalene?
Methodological Answer:
- Perform DFT/B3LYP calculations to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Validate computational results with experimental NMR/IR spectra (e.g., compare sulfur-bromine coupling constants) .
- Use software like Gaussian or ORCA for optimization, referencing PubChem data for initial structural inputs .
Advanced: What are the metabolic pathways of 2-bromo-7-(methylsulfanyl)naphthalene in mammalian systems?
Methodological Answer:
- In vitro models : Use hepatic microsomes to identify phase I metabolites (e.g., sulfoxidation of methylsulfanyl group) .
- LC-MS/MS analysis : Detect bromine-retaining metabolites (e.g., hydroxylated derivatives) and glutathione conjugates .
- Compare with naphthalene’s known metabolism: cytochrome P450-mediated oxidation to epoxides .
Basic: What purification techniques are effective for isolating 2-bromo-7-(methylsulfanyl)naphthalene?
Methodological Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) for optimal separation .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation .
- Validate purity via TLC (Rf ~0.5 in hexane/EtOAc) and HPLC (≥95% purity) .
Advanced: How to evaluate catalytic degradation of 2-bromo-7-(methylsulfanyl)naphthalene in environmental systems?
Methodological Answer:
- Use nickel-based catalysts in high-temperature gasification to degrade naphthalene derivatives via pseudo-first-order kinetics .
- Monitor byproducts (e.g., CO, CO₂) using GC-MS and quantify bromine/sulfur residues via ion chromatography .
- Apply continuous flow reactors for scalable degradation, optimizing parameters like residence time and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
